molecular formula C3H4BrClF2O2S B2492934 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride CAS No. 2418658-62-3

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride

Cat. No.: B2492934
CAS No.: 2418658-62-3
M. Wt: 257.47
InChI Key: LLGYIASJZQFUPA-UHFFFAOYSA-N
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Description

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride (CAS# 2418658-62-3) is a fluorinated and brominated building block of significant interest in synthetic organic chemistry and drug discovery. Its molecular formula is C₃H₄BrClF₂O₂S, with a molecular weight of 257.48 g/mol . The compound is characterized by a propane backbone that is strategically substituted with a sulfonyl chloride group at the 1-position and both bromine and two fluorine atoms at the 3-position . This dual functionality is key to its research value; the highly reactive sulfonyl chloride group serves as an excellent handle for nucleophilic substitution reactions, enabling the synthesis of various sulfonate esters and sulfonamides . Concurrently, the bromine and fluorine substituents impart distinct electronic and steric properties, influencing the compound's overall reactivity and enabling unique reaction pathways not always possible with non-halogenated analogs . The electron-withdrawing nature of the fluorine and bromine atoms can stabilize specific transition states in metal-catalyzed cross-coupling reactions, as observed in the γ-selective arylation of similar substrates . This makes it a valuable reagent for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals where fluorine incorporation is often desirable to modulate metabolic stability and lipophilicity. The compound is typically synthesized via the bromination of 3,3-difluoropropane-1-sulfonyl chloride using agents like N-bromosuccinimide (NBS) . Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. This compound is intended for research applications only and is strictly not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-bromo-3,3-difluoropropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClF2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGYIASJZQFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of 3,3-difluoropropane-1-sulfonyl chloride with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

Mechanism of Action

The mechanism of action of 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonate or sulfonamide derivatives . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s linear structure contrasts with spirocyclic analogs, which exhibit constrained geometries that may limit conformational flexibility in reactions .

Nickel-Catalyzed Reactions

For example, 3-bromo-3,3-difluoropropene undergoes nickel-catalyzed γ-selective arylation, attributed to the electron-withdrawing effects of fluorine and bromine stabilizing transition states at the γ-position .

Comparative Reactivity

  • Sulfonyl Fluorides vs. Chlorides : Spirocyclic sulfonyl fluorides (e.g., C₉H₁₃FO₂S) exhibit slower hydrolysis rates compared to sulfonyl chlorides due to weaker electrophilicity, making the latter more reactive in aqueous conditions .
  • Bromo-Fluoro Synergy : The combination of bromine and fluorine in the target compound may facilitate radical or nucleophilic pathways, as seen in multicomponent carbodifluoroalkylation reactions of electron-deficient alkenes .

Physical Properties

  • Molecular Weight : At 257.48 g/mol, the compound is heavier than spirocyclic analogs (e.g., 204.27 g/mol for C₉H₁₃FO₂S), likely due to the bromine atom and additional chlorine .
  • Solubility : Sulfonyl chlorides are generally polar and soluble in aprotic solvents (e.g., DCM, THF), but the bromo-fluorine substituents may reduce solubility compared to purely hydrocarbon-based sulfonyl chlorides.

Biological Activity

3-Bromo-3,3-difluoropropane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with significant potential in various biological applications. Its unique structure, which includes both bromine and difluoropropane moieties, suggests that it may exhibit interesting biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C3H4BrClF2O2SC_3H_4BrClF_2O_2S. The compound is characterized by the presence of a sulfonyl chloride functional group, which is known to be reactive and can participate in various chemical reactions.

Structural Information

PropertyValue
Molecular FormulaC₃H₄BrClF₂O₂S
Molecular Weight195.48 g/mol
SMILESC(CS(=O)(=O)Cl)C(F)(F)
InChI KeyYOACIDRNEANCHK-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a reactive intermediate in drug synthesis and its effects on biological systems.

The sulfonyl chloride group in this compound can act as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This reactivity can be harnessed to create novel compounds with desired biological properties. The introduction of fluorine atoms may enhance the lipophilicity and metabolic stability of the resultant compounds, making them more effective in biological applications.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of sulfonyl chlorides similar to this compound. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition : Research on fluorinated sulfonamides demonstrated their ability to inhibit certain enzymes involved in metabolic pathways. The structural similarity of these compounds to this compound implies that it may also serve as an enzyme inhibitor, potentially impacting pathways relevant to cancer or infectious diseases.

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity. The presence of the sulfonyl chloride group often correlates with irritant properties and potential mutagenicity. Therefore, handling this compound requires appropriate safety measures.

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